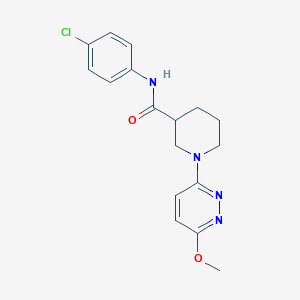
N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its pharmacological properties. The molecular formula is C17H19ClN4O2 with a molecular weight of approximately 346.8 g/mol .
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor activities . For instance, derivatives of piperidine have shown potent antiproliferative effects against various cancer cell lines, including MDA-MB231 (breast) and PC3 (prostate) cells. The mechanisms often involve the inhibition of key enzymes associated with cancer progression, such as topoisomerase IIα, which is crucial for DNA replication and repair .
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets, including enzymes and receptors. For example, it may inhibit enzymes that play roles in disease pathways, leading to reduced symptoms or progression of conditions such as cancer. The presence of the methoxy group in the pyridazine moiety may enhance the compound's selectivity and potency against specific biological targets compared to other similar compounds.
Anti-inflammatory and Antimicrobial Properties
Research has also highlighted the anti-inflammatory properties associated with piperidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models . Additionally, they exhibit antimicrobial activity against several bacterial strains, suggesting potential therapeutic applications in treating infections .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study investigating various piperidine derivatives demonstrated that modifications at the 1-position significantly influenced their antiproliferative activity. The compound this compound was noted for its enhanced efficacy compared to traditional chemotherapeutic agents like doxorubicin .
Eigenschaften
Molekularformel |
C17H19ClN4O2 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-9-8-15(20-21-16)22-10-2-3-12(11-22)17(23)19-14-6-4-13(18)5-7-14/h4-9,12H,2-3,10-11H2,1H3,(H,19,23) |
InChI-Schlüssel |
APRUMKSDWYRNSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















